molecular formula C46H70O4 B1675252 Lovaza CAS No. 861006-80-6

Lovaza

Numéro de catalogue B1675252
Numéro CAS: 861006-80-6
Poids moléculaire: 687 g/mol
Clé InChI: DTMGIJFHGGCSLO-FIAQIACWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lovaza is a combination of ethyl esters of omega-3 fatty acids, principally eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). It is indicated as an adjunct to diet to reduce triglyceride (TG) levels in adult patients with severe (≥500 mg/dL) hypertriglyceridemia .

  • EPA ethyl ester: The empirical formula is C22H34O2, and the molecular weight is 330.51 .
  • DHA ethyl ester: The empirical formula is C24H36O2, and the molecular weight is 356.55 .

Applications De Recherche Scientifique

1. Impact on Glucose Homeostasis and Type 2 Diabetes

Lovaza, an omega-3 fatty acid prescription drug, has been studied for its impact on glucose homeostasis and the progression to type 2 diabetes. In a study involving mice, this compound did not lead to reduced insulin resistance or improved glucose intolerance, unlike its counterpart Vascepa. However, it's crucial to consider these effects in the context of human studies for comprehensive understanding (Al Rijjal et al., 2021).

2. Effect on Lupus and Lifespan Extension

This compound has shown promising results in extending the lifespan and attenuating kidney disease in lupus-prone mice. Notably, a specific dosage of this compound extended both the median and maximal lifespan significantly more than standard fish oil, suggesting its potential benefits in managing lupus symptoms and improving longevity (Halade et al., 2013).

3. Role in Breast Cancer Prevention

Research has explored the combination of this compound with Raloxifene in reducing biomarkers of breast cancer risk in women. This compound, when used in conjunction with Raloxifene, was well tolerated and showed promising results in altering biomarkers related to cancer risk. This suggests a potential role in breast cancer chemoprevention trials (Signori et al., 2012).

4. This compound in Cardiovascular Disease

In patients with coronary artery disease, this compound supplementation was shown to improve physical function, increase exercise, and reduce joint replacement. These findings highlight the potential of this compound as an adjunct therapy in managing musculoskeletal symptoms in patients with coronary artery disease (Alfaddagh et al., 2018).

5. This compound and Metabolic Effects

This compound has been implicated in metabolic processes, with studies suggesting its role in preventing and reversing steatosis, a condition often associated with fatty liver disease. A metabolite of this compound, CMPF, was found to increase lipid metabolism, improve insulin sensitivity, and ameliorate steatosis in mice models, indicating potential therapeutic applications for metabolic disorders (Prentice et al., 2017).

Mécanisme D'action

The mechanism of action of Lovaza is not completely understood. Potential mechanisms of action include inhibition of acyl-CoA:1,2-diacylglycerol acyltransferase, increased mitochondrial and peroxisomal β-oxidation in the liver, decreased lipogenesis in the liver, and increased plasma lipoprotein lipase activity .

Safety and Hazards

Lovaza is generally well-tolerated, but it may cause some side effects. The most common adverse reactions (incidence >3% and greater than placebo) were eructation, dyspepsia, and taste perversion . This compound may also increase levels of low-density lipoprotein (LDL), so LDL levels should be monitored periodically during therapy . Patients with known hypersensitivity to fish and/or shellfish should use this compound with caution .

Orientations Futures

While Lovaza is currently approved for reducing blood levels of triglycerides, there are ongoing studies exploring its potential benefits in other areas. For example, a clinical trial is investigating the effects of this compound on blood and tissue risk biomarkers for breast cancer .

  • A paper titled “Titrating this compound from 4 to 8 to 12 grams/day in patients with primary hypertriglyceridemia who had triglyceride levels >500 mg/dl despite conventional triglyceride lowering therapy” discusses the efficacy of this compound in reducing triglyceride levels .
  • Another paper titled “A Comparative Overview of Prescription Omega-3 Fatty Acid Products” provides an overview of the pharmacology, efficacy, and safety of prescription omega-3 fatty acid products, including this compound .

Propriétés

IUPAC Name

ethyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate;ethyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O2.C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2;1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18,20-21H,3-4,7,10,13,16,19,22-23H2,1-2H3;5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20-;6-5-,9-8-,12-11-,15-14-,18-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMGIJFHGGCSLO-FIAQIACWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC.CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC.CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H70O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

687.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

861006-80-6
Record name Lovaza
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0861006806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lovaza
Reactant of Route 2
Reactant of Route 2
Lovaza
Reactant of Route 3
Reactant of Route 3
Lovaza
Reactant of Route 4
Reactant of Route 4
Lovaza
Reactant of Route 5
Reactant of Route 5
Lovaza
Reactant of Route 6
Reactant of Route 6
Lovaza

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.